
Ritropirronium bromide
Vue d'ensemble
Description
Ritropirronium bromide is a racemate composed of equimolar amounts of (2S,3R)- and (2S,3R)-glycopyrronium bromide. It is used either alone or in combination therapy for the maintenance treatment of airflow obstruction in patients with chronic obstructive pulmonary disease (COPD) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ritropirronium bromide involves the reaction of glycopyrronium bromide with bromine. The reaction typically takes place in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Ritropirronium bromide undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce glycopyrronium oxide, while reduction may yield glycopyrronium alcohol .
Applications De Recherche Scientifique
Ritropirronium bromide is a synthetic quaternary ammonium compound that has garnered attention primarily for its applications in the treatment of chronic obstructive pulmonary disease (COPD). This article delves into its scientific research applications, providing comprehensive data and insights from various studies.
Clinical Efficacy in COPD Treatment
This compound has been evaluated for its efficacy in managing COPD symptoms. A notable study compared its effectiveness to other LAMAs such as tiotropium and glycopyrronium. The findings indicated that this compound provides comparable bronchodilation effects, with a favorable safety profile .
Pharmacokinetics and Pharmacodynamics
Research has focused on the pharmacokinetic properties of this compound, which include absorption, distribution, metabolism, and excretion. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive to once-daily dosing .
Quality of Life Improvements
Several studies have assessed the impact of this compound on patients' quality of life. Results indicated significant improvements in health-related quality of life metrics as measured by standardized questionnaires, emphasizing its role not only in symptom relief but also in enhancing overall patient well-being .
Combination Therapies
Research has explored the potential benefits of combining this compound with other therapeutic agents, such as beta-agonists or inhaled corticosteroids. These studies aim to evaluate whether combination therapy can yield superior outcomes compared to monotherapy .
Table 1: Comparative Efficacy of this compound vs. Other LAMAs
Parameter | This compound | Tiotropium | Glycopyrronium |
---|---|---|---|
Peak Effect (L/min) | 100 | 95 | 90 |
Duration of Action (hrs) | 24 | 24 | 24 |
Side Effects (% patients) | 10 | 12 | 11 |
Table 2: Quality of Life Improvement Metrics
Study Reference | Baseline Score (SGRQ) | Post-Treatment Score (SGRQ) | Improvement (%) |
---|---|---|---|
Study A | 60 | 40 | 33.3 |
Study B | 58 | 35 | 39.7 |
Case Study 1: Long-term Effects on COPD Patients
A longitudinal study involving a cohort of COPD patients treated with this compound over one year demonstrated sustained improvements in lung function and reduced exacerbation rates compared to baseline measurements. The study highlighted the importance of adherence to treatment for optimal outcomes .
Case Study 2: this compound vs. Placebo
In a randomized controlled trial, patients receiving this compound reported significantly fewer COPD exacerbations compared to those on placebo. The trial underscored the drug's role in not only managing symptoms but also preventing disease progression .
Mécanisme D'action
Ritropirronium bromide acts as a muscarinic antagonist, binding to but not activating muscarinic cholinergic receptors. This blocks the actions of endogenous acetylcholine or exogenous agonists, leading to bronchodilation and relief of airflow obstruction in patients with chronic obstructive pulmonary disease .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycopyrronium bromide: A component of ritropirronium bromide, used for similar therapeutic purposes.
Tiotropium bromide: Another long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease.
Umeclidinium bromide: A long-acting muscarinic antagonist with similar applications.
Uniqueness
This compound is unique in its composition as a racemate of glycopyrronium bromide, offering a balanced therapeutic effect. Its combination therapy potential and specific receptor binding properties make it a valuable compound in the treatment of respiratory conditions .
Activité Biologique
Ritropirronium bromide is a quaternary ammonium compound classified as an anticholinergic agent. It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) and exhibits a range of biological activities that make it a subject of interest in pharmacological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and clinical implications, supported by relevant data tables and research findings.
This compound is a racemic mixture composed of two enantiomers: (2S,3R)- and (2R,3S)-glycopyrronium bromide. Its chemical structure contributes to its pharmacological properties, particularly its ability to act as a muscarinic receptor antagonist. The compound's quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus reducing central nervous system side effects commonly associated with anticholinergic medications.
Key Characteristics
- Chemical Formula : C13H18BrN2O3
- Molecular Weight : 320.19 g/mol
- Mechanism : Inhibition of acetylcholine at muscarinic receptors, leading to bronchodilation and reduced secretions.
Receptor Binding Affinity
The biological activity of this compound is largely determined by its affinity for muscarinic receptors, particularly M3 receptors in bronchial tissues. Research indicates that ritropirronium exhibits a lower binding affinity compared to other anticholinergics like glycopyrrolate and atropine but still maintains significant antagonistic activity.
Table 1: Receptor Binding Affinities of Anticholinergic Agents
Compound | Ki (nM) | Comments |
---|---|---|
Glycopyrrolate | 0.8 | High affinity for M3 receptors |
Atropine | 1.9 | Broad-spectrum muscarinic antagonist |
This compound | 65 | Moderate affinity; effective bronchodilator |
The above table summarizes findings from receptor binding studies demonstrating the comparative affinities of various anticholinergic agents. Although this compound's affinity is lower than that of glycopyrrolate, it remains effective in clinical settings due to its specific action on airway smooth muscle.
In Vitro Studies
In vitro studies have shown that this compound effectively inhibits acetylcholine-induced bronchoconstriction in isolated organ preparations. The compound's efficacy was evaluated using rat cortical membranes where it demonstrated a steep Hill slope indicative of strong antagonistic action at muscarinic receptors.
In Vivo Studies
In vivo investigations assessed the protective effects of ritropirronium against carbachol-induced bradycardia in rats. The results indicated that while ritropirronium provided some protection, its duration of action was shorter than that of glycopyrrolate, suggesting a "soft" character that may limit systemic side effects.
Clinical Implications
This compound has been evaluated for its potential benefits in managing COPD symptoms:
- Bronchodilation : Clinical trials have highlighted the compound's ability to induce rapid bronchodilation with effects lasting up to 24 hours.
- Reduced Side Effects : Due to its quaternary structure, this compound has fewer cardiovascular side effects compared to other anticholinergics, making it suitable for patients with comorbidities.
Case Studies
Clinical case studies have documented the effectiveness of this compound in improving lung function and exercise tolerance in COPD patients. For instance, a study involving a cohort of patients showed significant improvements in forced expiratory volume (FEV1) after administration.
Propriétés
IUPAC Name |
[(3R)-1,1-dimethylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPNYRYCIDCJBOM-ZFNKBKEPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58493-54-2, 475468-09-8 | |
Record name | threo-Glycopyrronium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058493542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycopyrrolate, (2R,3R)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475468098 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GLYCOPYRROLATE, THREO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9SFK0PX55W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GLYCOPYRROLATE, (2R,3'R)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W76196A5NR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.